![molecular formula C19H23NOSi B14613021 [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone CAS No. 60120-95-8](/img/structure/B14613021.png)
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone is a complex organic compound with a unique structure that includes both dimethylamino and ethenyl(dimethyl)silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step involves the synthesis of the phenylmethanone core, often through Friedel-Crafts acylation.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Addition of Ethenyl(dimethyl)silyl Group: This step may involve hydrosilylation reactions to introduce the ethenyl(dimethyl)silyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl(dimethyl)silyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological activities and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone, 4-(dimethylamino)-: Similar in structure but lacks the ethenyl(dimethyl)silyl group.
Michler’s ketone: Contains two dimethylamino groups but no ethenyl(dimethyl)silyl group.
Uniqueness
The presence of both dimethylamino and ethenyl(dimethyl)silyl groups in [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone makes it unique
Propriétés
Numéro CAS |
60120-95-8 |
|---|---|
Formule moléculaire |
C19H23NOSi |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-[4-[ethenyl(dimethyl)silyl]phenyl]methanone |
InChI |
InChI=1S/C19H23NOSi/c1-6-22(4,5)18-13-9-16(10-14-18)19(21)15-7-11-17(12-8-15)20(2)3/h6-14H,1H2,2-5H3 |
Clé InChI |
UMWITJGGCOALTE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



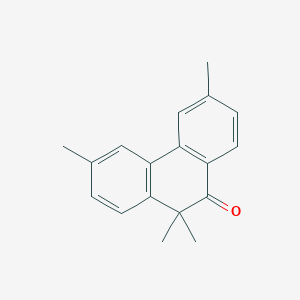

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
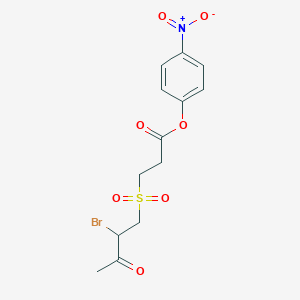


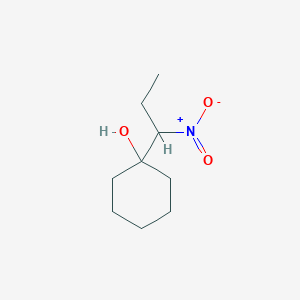
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
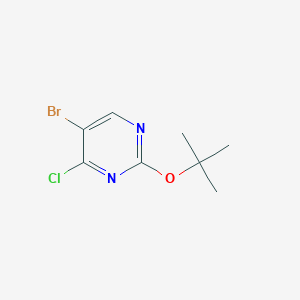
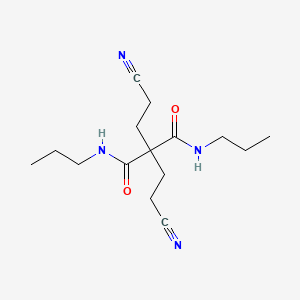
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
